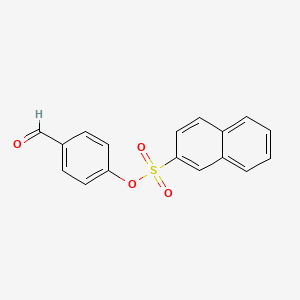
4-Formylphenyl naphthalene-2-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Formylphenyl naphthalene-2-sulfonate” is a chemical compound with the molecular formula C17H12O4S and a molecular weight of 312.34 . It is not intended for human or veterinary use and is primarily used for research.
Molecular Structure Analysis
The molecular structure of “4-Formylphenyl naphthalene-2-sulfonate” is represented by the InChI code1S/C17H12O4S/c17-20 (18,19-15-8-2-1-3-9-15)16-11-10-13-6-4-5-7-14 (13)12-16/h1-12H . Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Formylphenyl naphthalene-2-sulfonate” include a molecular weight of 312.34 and a molecular formula of C17H12O4S . It is stored at room temperature in a sealed, dry environment .科学的研究の応用
Fuel Cell Applications
Sulfonated naphthalene derivatives, including compounds related to 4-Formylphenyl naphthalene-2-sulfonate, have been studied for their potential in fuel cell applications. Research on sulfonated naphthalene dianhydride based polyimide copolymers indicates their suitability for proton-exchange-membrane fuel cells, demonstrating properties like high proton conductivity and methanol permeability, which are critical for fuel cell efficiency (Einsla et al., 2005). Another study on sulfonated polyimides derived from naphthalene and other compounds shows their potential in polymer electrolyte fuel cells, offering high ion exchange capacity and thermal stability (Hu et al., 2007).
Polymer Science
In the field of polymer science, sulfonated naphthalene derivatives are used to develop high-performance materials. For instance, new sulfonated aromatic copolyimides, which may include compounds similar to 4-Formylphenyl naphthalene-2-sulfonate, have been synthesized for potential applications as fuel cell membranes (Rabiee et al., 2008). These materials exhibit high thermal stability and ion exchange capacity, making them suitable for high-efficiency fuel cells.
Environmental Applications
Naphthalene sulfonate polymers, related to 4-Formylphenyl naphthalene-2-sulfonate, have been researched for environmental applications. A study on the degradation of naphthalenesulfonic acids, for example, explores the efficiency of ozone oxidation in treating water contaminated with these compounds, highlighting their role in reducing water pollution (Rivera-Utrilla et al., 2002).
特性
IUPAC Name |
(4-formylphenyl) naphthalene-2-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O4S/c18-12-13-5-8-16(9-6-13)21-22(19,20)17-10-7-14-3-1-2-4-15(14)11-17/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLMODHVWCEMQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)OC3=CC=C(C=C3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formylphenyl naphthalene-2-sulfonate | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

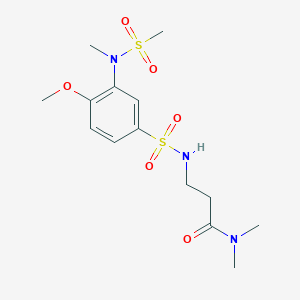
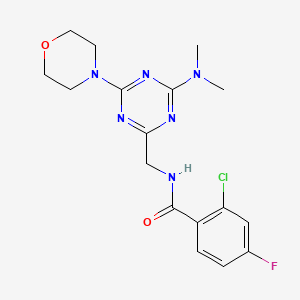
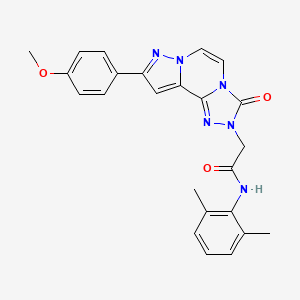
![2-(2-cyanoacetamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2660864.png)
![N-cyclohexyl-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2660868.png)
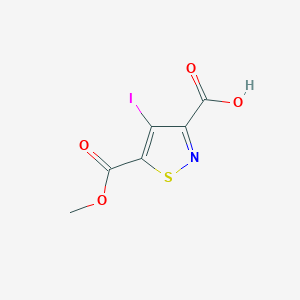
![Ethyl 1-((4-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2660871.png)
![ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate](/img/structure/B2660872.png)
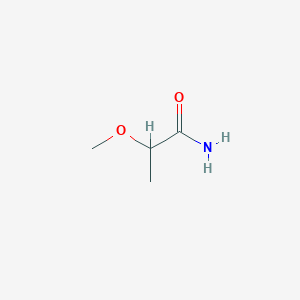

![4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide hydrochloride](/img/structure/B2660875.png)
![2-(4-fluorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2660877.png)
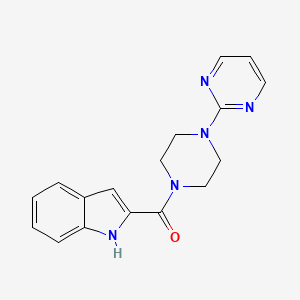
![[(3-Nitrobenzyl)thio]acetic acid](/img/structure/B2660880.png)